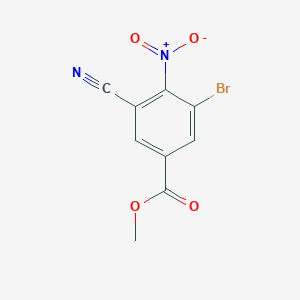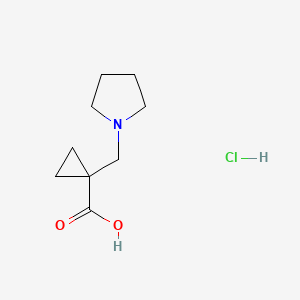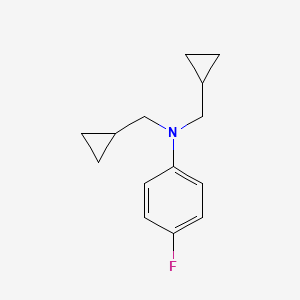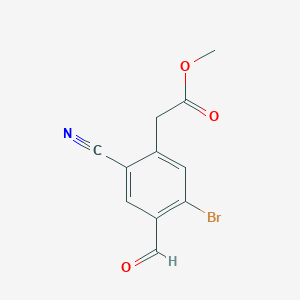
Methyl 3-bromo-5-cyano-4-nitrobenzoate
Overview
Description
Methyl 3-bromo-5-cyano-4-nitrobenzoate (MBCNB) is a synthetic compound that has recently demonstrated its potential applications in the fields of medicinal chemistry, biochemistry, and drug discovery. MBCNB has been used in a variety of laboratory experiments, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the evaluation of the mechanism of action.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-nitrobenzoate has been used in a variety of scientific research applications, including the synthesis of novel compounds, studies of biochemical and physiological effects, and evaluation of the mechanism of action. This compound has been used in the synthesis of novel compounds, such as 3-bromo-5-cyano-4-nitrobenzyl alcohol and 3-bromo-4-nitrobenzyl acetate. It has also been used in studies of the biochemical and physiological effects of various compounds, such as the effect of this compound on the growth of bacteria. Additionally, this compound has been used to evaluate the mechanism of action of various compounds, such as the mechanism of action of the antibiotic ciprofloxacin.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-4-nitrobenzoate is not fully understood. However, it is believed that this compound may act as a proton donor, as it contains a nitro group, which can act as a proton acceptor. Additionally, this compound may act as a chelator, as it contains a bromo group, which can form a coordinate bond with metal ions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-5-cyano-4-nitrobenzoate has several advantages for laboratory experiments, including its low cost and easy synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has some limitations for laboratory experiments, such as its low solubility in water and its potential toxicity.
Future Directions
The potential applications of Methyl 3-bromo-5-cyano-4-nitrobenzoate are vast, and there are many potential future directions for research. For example, further research could be done to explore the mechanism of action of this compound and its potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound as a novel drug delivery system. Additionally, research could be conducted to explore the potential of this compound as a synthetic building block for the synthesis of novel compounds. Finally, research could be conducted to explore the potential of this compound as an environmental pollutant.
properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-6(4-11)8(12(14)15)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBRZJANCFKLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-](/img/structure/B1417042.png)
![Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1417045.png)

![Pentanoic acid, 5-[[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-[(triphenylmethyl)thio]propyl]amino]-](/img/structure/B1417050.png)



![1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1417054.png)


![1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B1417057.png)

![8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride](/img/structure/B1417061.png)
